(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The target compound, (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, features a chromene core substituted with a (5-chloro-2-fluorophenyl)imino group at the 2-position and a 4-methoxyphenyl carboxamide at the 3-position. The 4-methoxyphenyl group introduces electron-donating effects, enhancing solubility compared to halogenated analogs, while the 5-chloro-2-fluorophenyl substituent may contribute to halogen bonding and steric bulk.
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-13-15(24)6-11-19(20)25/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBNYUTVCUBUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound exhibited IC50 values in the range of 12.2 to 22.6 µg/mL against several cancer lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Related Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | A549 (Lung) | TBD |
| Chromene Derivative A | MCF-7 (Breast) | 12.2 |
| Chromene Derivative B | HeLa (Cervical) | 22.6 |
| Doxorubicin | Various | 10-20 |
Antioxidant Activity
The antioxidant properties of chromene derivatives have been attributed to their ability to scavenge free radicals. In vitro assays indicated that similar compounds exhibited IC50 values for antioxidant activity comparable to ascorbic acid, a standard antioxidant . This suggests that the compound may help mitigate oxidative stress in biological systems.
Antimicrobial Activity
Chromene derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity of Chromene Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | E. coli | TBD |
| Chromene Derivative C | S. aureus | TBD |
| Chromene Derivative D | Pseudomonas aeruginosa | TBD |
The biological activity of the compound is believed to stem from several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help reduce oxidative stress by neutralizing ROS.
- Bacterial Cell Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Cytotoxicity in Cancer Models : In a preclinical study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, prompting further investigation into its mechanism and potential as an anticancer agent.
- Antioxidant Efficacy : A comparative study with standard antioxidants revealed that the compound could effectively reduce lipid peroxidation levels in cellular models.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent effects:
Structural and Electronic Effects
- Halogen vs. Methoxy Substitution: The 4-chlorophenyl analog () exhibits stronger halogen bonding but lower solubility than the target compound’s 4-methoxyphenyl group. In contrast, the 4-fluorophenyl imino analog () lacks the chloro substituent, reducing steric hindrance and possibly altering binding specificity .
Amide Group Modifications :
- Replacing the 4-methoxyphenyl amide with an acetyl group () lowers molecular weight and increases solubility but may reduce target affinity due to decreased aromatic interactions .
- The tetrahydrofuran-2-ylmethyl substituent () introduces a bulky, flexible group that could hinder interactions in sterically sensitive binding pockets .
Crystallographic and Intermolecular Interactions
- The target compound’s methoxy group may engage in C–H···O interactions, as seen in structurally related benzoxazine derivatives (). Such interactions stabilize crystal packing and influence solid-state solubility .
- In contrast, chloro-substituted analogs (e.g., ) rely more on halogen···π or van der Waals interactions, which may result in denser crystal lattices and higher melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
